molecular formula C17H11N3O2 B243126 1-(2-nitrophenyl)-9H-beta-carboline

1-(2-nitrophenyl)-9H-beta-carboline

Cat. No. B243126
M. Wt: 289.29 g/mol
InChI Key: MJEDJPFIVVQSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-nitrophenyl)-9H-beta-carboline is a chemical compound that belongs to the beta-carboline family. This compound is of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 1-(2-nitrophenyl)-9H-beta-carboline is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic systems. It has also been shown to modulate the activity of ion channels and receptors, including the NMDA receptor and the voltage-gated sodium channel.
Biochemical and physiological effects:
1-(2-nitrophenyl)-9H-beta-carboline has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. In vivo studies have shown that it can modulate the activity of various neurotransmitter systems and produce anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-nitrophenyl)-9H-beta-carboline in lab experiments include its potential applications in various fields of scientific research, its relatively simple synthesis method, and its ability to modulate the activity of various neurotransmitter systems. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-(2-nitrophenyl)-9H-beta-carboline. These include further studies on its potential applications in medicinal chemistry, pharmacology, and neuroscience, as well as studies on its mechanism of action and potential toxicity. Other future directions include the development of new synthesis methods and the investigation of its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 1-(2-nitrophenyl)-9H-beta-carboline involves the condensation of 2-nitrophenylhydrazine with 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid ethyl ester. This reaction is catalyzed by acetic acid, and the resulting product is purified by recrystallization. The yield of the synthesis method is approximately 60%.

Scientific Research Applications

1-(2-nitrophenyl)-9H-beta-carboline has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been studied as a potential ligand for various receptors, including the GABA-A receptor, the 5-HT2A receptor, and the sigma-1 receptor. In neuroscience, it has been studied for its potential effects on neuronal activity and synaptic plasticity.

properties

Molecular Formula

C17H11N3O2

Molecular Weight

289.29 g/mol

IUPAC Name

1-(2-nitrophenyl)-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C17H11N3O2/c21-20(22)15-8-4-2-6-13(15)16-17-12(9-10-18-16)11-5-1-3-7-14(11)19-17/h1-10,19H

InChI Key

MJEDJPFIVVQSGA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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